3,6,7,9-Tetrahydroxy-8-methoxy-4-methylphenalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,7,9-Tetrahydroxy-8-methoxy-4-methylphenalen-1-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7,9-Tetrahydroxy-8-methoxy-4-methylphenalen-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of phenalenone derivatives as starting materials, which are then subjected to various chemical reactions to introduce the hydroxyl and methoxy groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with higher purity.
Chemical Reactions Analysis
Types of Reactions
3,6,7,9-Tetrahydroxy-8-methoxy-4-methylphenalen-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,6,7,9-Tetrahydroxy-8-methoxy-4-methylphenalen-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and inflammation.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3,6,7,9-Tetrahydroxy-8-methoxy-4-methylphenalen-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,6,7,9-Tetrahydroxy-8-methoxy-4-methylphenalen-1-one include:
- 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone
- 2,3,6,7,10,11-Hexahydroxytriphenylene
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of hydroxyl and methoxy groups, which confer unique chemical and biological properties. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.
Properties
IUPAC Name |
3,4,6,7-tetrahydroxy-5-methoxy-9-methylphenalen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-5-3-6(16)10-12-9(5)7(17)4-8(18)11(12)14(20)15(21-2)13(10)19/h3-4,16,18-20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEXIYMNTCQJNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=O)C=C(C3=C(C(=C2O)OC)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.